molecular formula C11H8BrN3O2 B7577486 4-(5-Bromopyrimidin-2-yl)oxybenzamide

4-(5-Bromopyrimidin-2-yl)oxybenzamide

Cat. No. B7577486
M. Wt: 294.10 g/mol
InChI Key: BHYXXOMDZFFFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromopyrimidin-2-yl)oxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative that has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyrimidin-2-yl)oxybenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair, while tankyrase is involved in telomere maintenance. Inhibition of these enzymes can lead to cell death and has potential applications in cancer therapy.
Biochemical and Physiological Effects:
4-(5-Bromopyrimidin-2-yl)oxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been found to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(5-Bromopyrimidin-2-yl)oxybenzamide in lab experiments is its high potency and selectivity for certain enzymes. This makes it a useful tool compound for the study of various biological processes. However, one of the limitations is its potential toxicity and side effects. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for the study of 4-(5-Bromopyrimidin-2-yl)oxybenzamide. One area of research is the development of new drugs based on this compound. Another area is the study of its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 4-(5-Bromopyrimidin-2-yl)oxybenzamide involves the reaction of 5-bromopyrimidine-2-carboxylic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-(5-Bromopyrimidin-2-yl)oxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound for the development of new drugs and as a probe for the study of various biological processes.

properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-8-5-14-11(15-6-8)17-9-3-1-7(2-4-9)10(13)16/h1-6H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYXXOMDZFFFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyrimidin-2-yl)oxybenzamide

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